N-[3-(diethylamino)propyl]piperidine-4-carboxamide
Overview
Description
“N-[3-(diethylamino)propyl]piperidine-4-carboxamide” is a compound used for proteomics research . It has a molecular formula of C13H27N3O and a molecular weight of 241.37 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, piperidine-4-carboxamide, has been synthesized via amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .Scientific Research Applications
Synthesis of N-heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. They provide a methodology for asymmetric N-heterocycle synthesis via sulfinimines, leading to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Potential in CNS Drug Synthesis
Research has identified functional chemical groups that could serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen are significant, with compounds like piperidine showing potential effects ranging from depression to euphoria and convulsion. This highlights the importance of N-[3-(diethylamino)propyl]piperidine-4-carboxamide and similar structures in CNS drug development (Saganuwan, 2017).
Water Treatment and Desalination
Semi-aromatic polyamide thin-film composite membranes, prepared via interfacial polymerization, have shown significant promise in water treatment and desalination. These membranes, which can incorporate structures like this compound, offer potential applications in reverse osmosis and nanofiltration for the efficient removal of toxic and harmful ions from water (Gohil & Ray, 2017).
Nanofiltration Membrane Innovation
Recent advancements in nanofiltration (NF) membranes, particularly those featuring a crumpled polyamide layer based on piperazine structures, underscore the potential for dramatic improvements in separation performance. These developments could facilitate applications in environmental protection, including water softening, purification, treatment, and reuse (Shao et al., 2022).
Mechanism of Action
While the specific mechanism of action for “N-[3-(diethylamino)propyl]piperidine-4-carboxamide” was not found, it’s worth noting that piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-3-16(4-2)11-5-8-15-13(17)12-6-9-14-10-7-12/h12,14H,3-11H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMUJNWNMHAEHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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